molecular formula C16H26ClNO2 B589060 (-)-Tramadol-d6 Hydrochloride CAS No. 1109217-86-8

(-)-Tramadol-d6 Hydrochloride

Cat. No. B589060
CAS RN: 1109217-86-8
M. Wt: 305.876
InChI Key: PPKXEPBICJTCRU-CDUMCSIOSA-N
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Description

Tramadol hydrochloride is a centrally acting synthetic opioid analgesic. Its chemical name is (±)cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl) cyclohexanol hydrochloride . It’s a white, bitter, crystalline, and odorless powder that is readily soluble in water and ethanol .


Molecular Structure Analysis

The molecular formula of Tramadol Hydrochloride is C16H25NO2.HCl . The exact molecular structure analysis of “(-)-Tramadol-d6 Hydrochloride” is not available in the search results.


Physical And Chemical Properties Analysis

Tramadol Hydrochloride is a white, bitter, crystalline, and odorless powder. It is readily soluble in water and ethanol and has a pKa of 9.41 .

Mechanism of Action

Tramadol Hydrochloride is a centrally acting synthetic opioid analgesic. Its mode of action is not completely understood, but it appears to work through at least two complementary mechanisms: binding of parent and M1 metabolite to µ-opioid receptors and weak inhibition of reuptake of norepinephrine and serotonin .

Safety and Hazards

Like other opioid analgesics, Tramadol Hydrochloride has potential side effects and hazards. It can cause symptoms like dizziness, somnolence, nausea, constipation, sweating, and pruritus . It’s important to use this medication under the supervision of a healthcare professional.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of (-)-Tramadol-d6 Hydrochloride involves the conversion of a starting material, (±)-Tramadol Hydrochloride, into the deuterated product by a series of chemical reactions.", "Starting Materials": [ "(±)-Tramadol Hydrochloride", "Deuterated reagents" ], "Reaction": [ "Step 1: Dissolve (±)-Tramadol Hydrochloride in deuterated solvent.", "Step 2: Add deuterated reagents such as deuterated lithium aluminum hydride (LiAlD4) and deuterated sodium borohydride (NaBD4) to the solution.", "Step 3: Allow the reaction mixture to stir at a specified temperature for a specific amount of time.", "Step 4: Quench the reaction with a deuterated acid such as deuterated hydrochloric acid (DCl).", "Step 5: Extract the product with a deuterated solvent such as deuterated ethyl acetate.", "Step 6: Dry the organic layer over a deuterated drying agent such as deuterated magnesium sulfate (MgSO4).", "Step 7: Evaporate the solvent to obtain the crude product.", "Step 8: Purify the crude product by recrystallization or column chromatography using deuterated solvents.", "Step 9: Obtain the final product, (-)-Tramadol-d6 Hydrochloride, as a white crystalline powder." ] }

CAS RN

1109217-86-8

Product Name

(-)-Tramadol-d6 Hydrochloride

Molecular Formula

C16H26ClNO2

Molecular Weight

305.876

IUPAC Name

(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m0./s1/i1D3,2D3;

InChI Key

PPKXEPBICJTCRU-CDUMCSIOSA-N

SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl

synonyms

(1S,2S)-(-)-2-[(Dimethylamino-d6)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride;  (1S-cis)-2-[(Dimethylamino-d6)methyl]-1-(3-methoxyphenyl)_x000B_cyclohexanol Hydrochloride;  (-)-(1S,2S)-Tramadol-d6 Hydrochloride;  E 381-d6; 

Origin of Product

United States

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